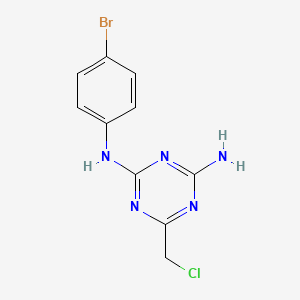![molecular formula C16H13N5O B11047315 4-Amino-2-phenyl-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile](/img/structure/B11047315.png)
4-Amino-2-phenyl-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-phenyl-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, phenyl, and nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-phenyl-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of aldehydes with malononitrile and thiols in the presence of a base, such as triethylamine or piperidine . The reaction is performed in aqueous ethanol, and the product is obtained in reasonable to good yields within 30-60 minutes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of environmentally benign solvents and catalysts are likely to be emphasized in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-phenyl-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The amino and phenyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4-Amino-2-phenyl-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of functional materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-Amino-2-phenyl-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the compound’s derivatives.
Similar Compounds:
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: This compound has a similar pyridine ring structure with amino and phenyl substitutions.
Pinacol Boronic Esters: These compounds are valuable in organic synthesis and share some functional group similarities.
Propriétés
Formule moléculaire |
C16H13N5O |
|---|---|
Poids moléculaire |
291.31 g/mol |
Nom IUPAC |
4-amino-2-phenyl-6-(propan-2-ylideneamino)oxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H13N5O/c1-10(2)21-22-16-13(9-18)14(19)12(8-17)15(20-16)11-6-4-3-5-7-11/h3-7H,1-2H3,(H2,19,20) |
Clé InChI |
GEEZIHKYKLXKDP-UHFFFAOYSA-N |
SMILES canonique |
CC(=NOC1=C(C(=C(C(=N1)C2=CC=CC=C2)C#N)N)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11047232.png)
![N-(2,4-dichlorophenyl)-2-[(3-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B11047233.png)
![1-(3-Methylphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11047235.png)
![6-Benzyl-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11047240.png)


![1-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B11047253.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylacetamide](/img/structure/B11047256.png)
![4-(4-Bromophenyl)-1-(4-chlorophenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11047267.png)
![8-Methyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11047268.png)
![11-(4-ethoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11047278.png)
![5-methoxy-1-(methoxymethyl)-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B11047282.png)
![4-(4-Phenylpiperazino)-1-oxaspiro[4.5]dec-3-EN-2-one](/img/structure/B11047284.png)
![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11047306.png)